

# chemical properties of 5-Amino-3-(2-bromophenyl)isoxazole

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## Compound of Interest

Compound Name:	5-Amino-3-(2-bromophenyl)isoxazole
Cat. No.:	B172280

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An In-depth Technical Guide to the Chemical Properties of **5-Amino-3-(2-bromophenyl)isoxazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its diverse biological activities.<sup>[1]</sup> Compounds incorporating this scaffold have demonstrated a wide array of pharmacological actions, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.<sup>[2][3][4][5]</sup> The presence of the isoxazole core in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores its therapeutic significance.<sup>[2][3]</sup>

This technical guide focuses on **5-Amino-3-(2-bromophenyl)isoxazole** (CAS No: 119162-51-5), a substituted isoxazole derivative with potential applications in drug discovery and development. The strategic placement of an amino group at the 5-position and a 2-bromophenyl group at the 3-position provides multiple points for synthetic modification and interaction with biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a critical resource for researchers in the field.

## Physicochemical and Structural Properties

**5-Amino-3-(2-bromophenyl)isoxazole** is a solid, light yellow to yellow compound at room temperature.<sup>[6]</sup> Its structural and physical properties are summarized below.

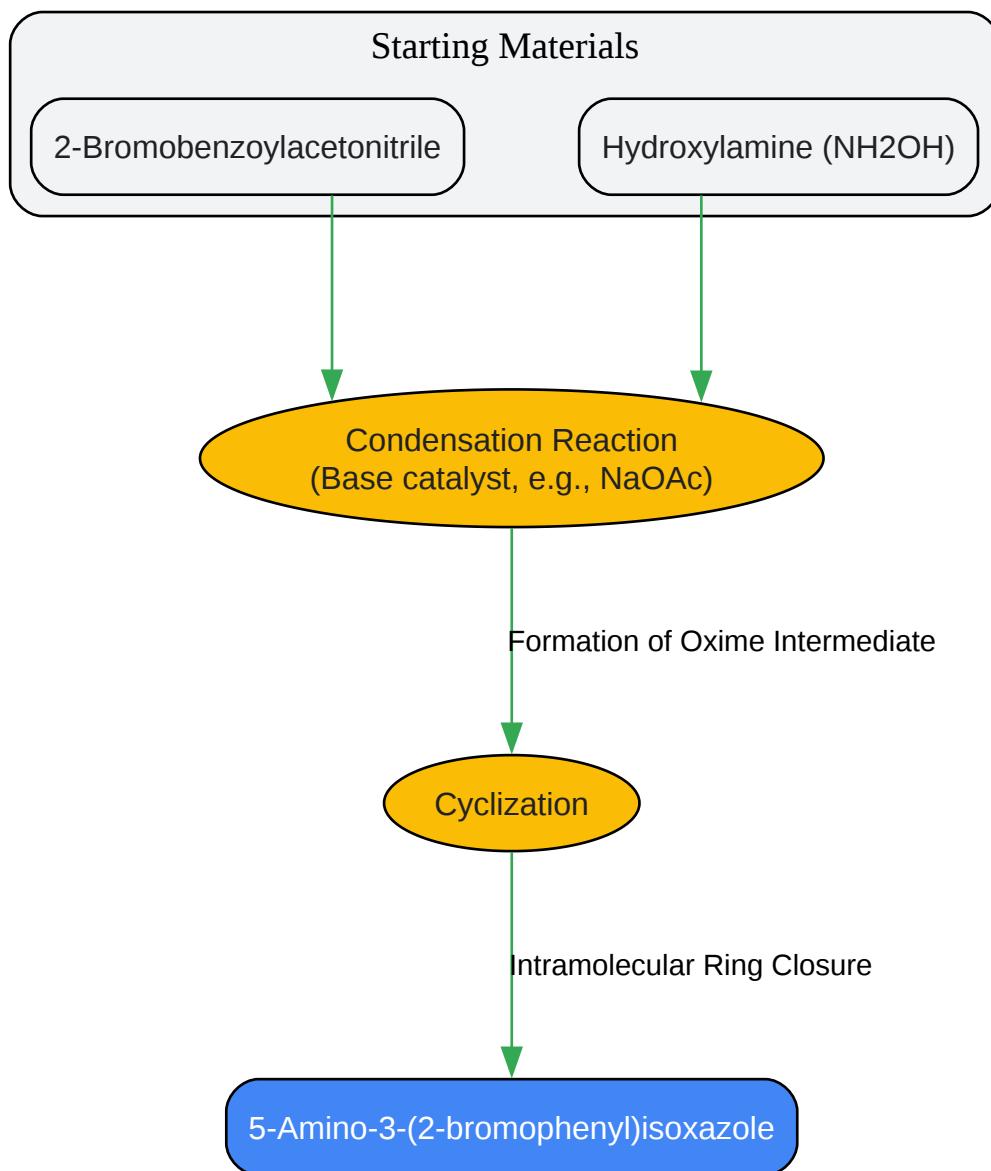
Table 1: Chemical and Physical Properties of **5-Amino-3-(2-bromophenyl)isoxazole**

Property	Value	Reference
CAS Number	119162-51-5	[6][7][8]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	[6][7][8]
Molecular Weight	239.07 g/mol	[6][7][8]
IUPAC Name	3-(2-bromophenyl)isoxazol-5-amine	[8]
Appearance	Light yellow to yellow solid	[6]
Purity	Typically ≥95-97%	[8][9]
Storage Temperature	2-8°C	[6]
SMILES	NC1=CC(C2=CC=CC=C2Br)=NO1	[8]

Note: Experimental data for properties like melting point, boiling point, and pKa for this specific isomer are not readily available in the cited literature. However, related isomers such as 3-Amino-5-(4-bromophenyl)isoxazole have a reported melting point of 144-148 °C.

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Amino-3-(2-bromophenyl)isoxazole** is not extensively published, its structure suggests a plausible synthetic route based on established methods for creating 5-aminoisoxazole derivatives. A common and effective method involves the reaction of a β-ketonitrile with hydroxylamine.



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Plausible synthetic pathway for **5-Amino-3-(2-bromophenyl)isoxazole**.

## General Experimental Protocol

The following is a generalized protocol based on the synthesis of similar 5-aminoisoxazoles:

- Reaction Setup: A solution of the starting  $\beta$ -ketonitrile, 2-bromobenzoylacetone, is prepared in a suitable solvent such as ethanol.

- Reagent Addition: To this solution, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added. The base serves to neutralize the HCl and free the hydroxylamine nucleophile.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of both the initial condensation to form an oxime intermediate and the subsequent intramolecular cyclization.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates from the solution upon the addition of water. The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure **5-Amino-3-(2-bromophenyl)isoxazole**.

## Chemical Reactivity

The reactivity of **5-Amino-3-(2-bromophenyl)isoxazole** is dictated by its primary functional groups:

- Amino Group (-NH<sub>2</sub>): The exocyclic amino group at the 5-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives. Its reactivity is similar to that of an aniline, though modulated by the electronic effects of the isoxazole ring.
- Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to further explore the structure-activity relationship (SAR) in a drug discovery context.
- Isoxazole Ring: The isoxazole ring itself is generally stable but can be susceptible to ring-opening reactions under certain reductive or basic conditions.

## Spectroscopic Data

Full spectroscopic data sets for **5-Amino-3-(2-bromophenyl)isoxazole** are typically available from commercial suppliers.[\[10\]](#) The expected spectral characteristics are outlined below.

Table 2: Expected Spectroscopic Characteristics

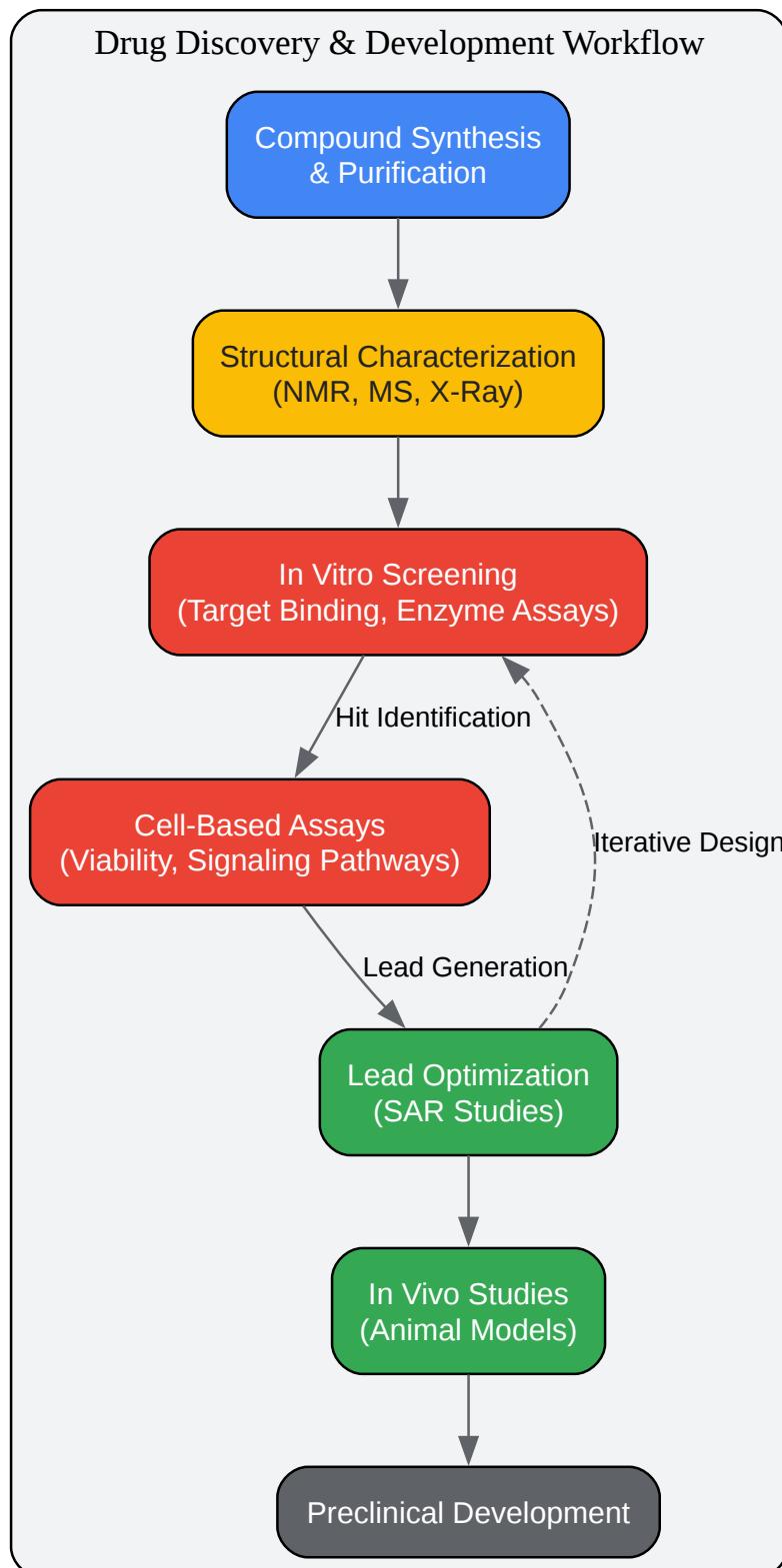
Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons of the 2-bromophenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the isoxazole C4-proton, and a broad singlet for the amino (-NH <sub>2</sub> ) protons.
<sup>13</sup> C NMR	Resonances for the nine carbon atoms, including those of the 2-bromophenyl ring and the isoxazole ring.
IR	Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm <sup>-1</sup> ), C=N and C=C stretching of the rings, and C-Br stretching.
Mass Spec.	A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight (239.07), with a characteristic isotopic pattern (M <sup>+</sup> and M <sup>+2</sup> peaks of nearly equal intensity) due to the presence of the bromine atom.

## Biological Activity and Potential Applications

While specific studies on the biological activity of **5-Amino-3-(2-bromophenyl)isoxazole** are limited, the broader class of isoxazole derivatives is rich in pharmacological potential.[4][11] The presence of the isoxazole scaffold is associated with activities such as:

- Anti-inflammatory: Many isoxazole derivatives function as inhibitors of enzymes like cyclooxygenase (COX).[12]
- Anticancer: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]
- Antibacterial/Antifungal: The isoxazole ring is a key component in some antimicrobial agents. [1][2]

Given its structure, **5-Amino-3-(2-bromophenyl)isoxazole** serves as a valuable building block or lead compound for the development of novel therapeutic agents. The logical progression for a compound of this nature in a drug discovery program is outlined in the workflow below.



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General workflow for the evaluation of a novel chemical entity.

## Conclusion

**5-Amino-3-(2-bromophenyl)isoxazole** is a synthetically versatile heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its well-defined structure, featuring reactive amino and bromo functionalities, allows for extensive derivatization to explore structure-activity relationships. While direct biological data is sparse, its structural similarity to other pharmacologically active isoxazoles suggests that it is a promising candidate for screening programs targeting a range of diseases, particularly in the areas of inflammation and oncology. This guide provides foundational chemical data to support further research and development efforts involving this compound.

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